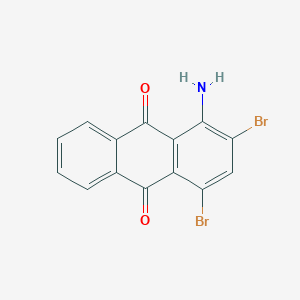

1-Amino-2,4-dibromoanthraquinone

Description

This compound is an anthraquinone.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2,4-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Br2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINRVIQBCHAZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br2NO2 | |

| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4039235 | |

| Record name | 1-Amino-2,4-dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-amino-2,4-dibromoanthraquinone is an odorless red powder. (NTP, 1992), Odorless red solid; [CAMEO] | |

| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Amino-2,4-dibromoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 392 °F (NTP, 1992), Flash point > 200 °C | |

| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Amino-2,4-dibromoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Red needles (from xylene) | |

CAS No. |

81-49-2 | |

| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Amino-2,4-dibromo-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2,4-dibromoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-2,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-2,4-dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2,4-dibromoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF75O3IKOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

439 °F (NTP, 1992), 221 °C | |

| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19766 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-2,4-dibromoanthraquinone (CAS 81-49-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 1-Amino-2,4-dibromoanthraquinone (CAS No. 81-49-2). This compound, a derivative of anthraquinone, is a significant intermediate in the synthesis of various dyes. However, its toxicological profile, particularly its carcinogenicity, necessitates a thorough understanding for safe handling and for evaluating its potential risks and applications. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a crucial resource for professionals in research and drug development.

Physicochemical Properties

This compound is an odorless red powder or appears as red needles when crystallized from xylene.[1][2] It is sensitive to long-term exposure to air and light.[3][4]

Table 1: Physicochemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-amino-2,4-dibromoanthracene-9,10-dione | [2] |

| CAS Number | 81-49-2 | [2] |

| Molecular Formula | C₁₄H₇Br₂NO₂ | [2] |

| Molecular Weight | 381.02 g/mol | [2] |

| Appearance | Odorless red powder/Red needles | [1][2] |

| Melting Point | 224-226 °C | [5] |

| Boiling Point | 550.4 ± 50.0 °C at 760 mmHg | [6] |

| Vapor Pressure | 1.4 x 10⁻⁹ mm Hg at 25°C (estimated) | [1] |

| Water Solubility | 0.015 mg/L at 25 °C | [1] |

| Organic Solvent Solubility | < 1 mg/mL in acetone (B3395972) at 23 °C1–10 mg/mL in dimethyl sulfoxide (B87167) at 23 °C< 1mg/mL in toluene (B28343) at 23 °C | [1] |

Synthesis and Purification

The primary method for the synthesis of this compound is the bromination of 1-aminoanthraquinone (B167232) in the presence of an acid.[1][7]

Experimental Protocol: Synthesis

A detailed method for the preparation of this compound is described in Korean Patent KR0160330B1.[5][8] This process involves the dibromination of 1-aminoanthraquinone in the presence of water, sulfuric acid, iodine, and a dispersant, followed by neutralization.[5][8]

Materials:

-

1-Aminoanthraquinone

-

Water

-

Sulfuric Acid

-

Iodine

-

Dispersant

-

Bromine

-

Sodium Sulfite (B76179)

-

10% aqueous Sodium Hydroxide (B78521) solution

Procedure:

-

Suspend 1-aminoanthraquinone in water.

-

Add sulfuric acid, a catalytic amount of iodine, and a dispersant to the suspension.

-

Stir the mixture for 1 hour at 25-30 °C.

-

Raise the temperature to 50 °C and slowly add bromine dropwise.

-

After the addition of bromine, increase the temperature to 85-90 °C and continue stirring for 4-8 hours to complete the reaction.

-

Neutralize the reaction mixture with sodium sulfite and then with a 10% aqueous sodium hydroxide solution.

-

Filter the resulting precipitate, wash it with water, and dry to obtain this compound.[5]

This method reports a high yield (99.7%) and high purity (98.5%) of the final product.[5]

Experimental Protocol: Purification

Purification of the crude product is typically achieved through washing and recrystallization.

Materials:

-

Crude this compound

-

Hot water

-

Organic solvent (e.g., pyridine (B92270), xylene)

Procedure:

-

Wash the crude solid thoroughly with hot water to remove any water-soluble impurities, such as pyridine hydrobromide if pyridine is used as a solvent in the synthesis.[9]

-

Dry the washed solid.

-

For further purification, recrystallize the solid from a suitable organic solvent like pyridine or xylene.[1][9] The choice of solvent may depend on the scale of the reaction and the desired purity.

Biological Activity and Toxicology

This compound is recognized as a potential human carcinogen based on sufficient evidence from animal studies.[8][10][11]

Carcinogenicity

Studies conducted by the National Toxicology Program (NTP) have shown that oral administration of this compound in the diet is carcinogenic in rodents, causing tumors at multiple sites.[11][12]

Table 2: Summary of Carcinogenic Effects in Rodents

| Species | Route of Administration | Target Organs for Tumorigenesis | Source(s) |

| Rats (F344/N) | Oral (feed) | Liver (hepatocellular adenoma and carcinoma), Large intestine (carcinoma), Kidney (renal-tubule adenoma and carcinoma), Urinary bladder (transitional-cell carcinoma) | [11] |

| Mice (B6C3F1) | Oral (feed) | Liver (hepatocellular adenoma and carcinoma), Forestomach (squamous-cell carcinoma), Lung (alveolar/bronchiolar adenoma and carcinoma) | [11] |

Mechanism of Carcinogenicity

The carcinogenic mechanism of this compound is believed to involve genotoxicity. The compound and/or its metabolites are thought to target DNA, leading to mutations.[1][10] Specifically, studies have identified point mutations in the ras proto-oncogene in tumors from mice exposed to the compound.[1][10] The predominant mutations observed were A to T transversions and A to G transitions, suggesting that the compound or its metabolites target adenine (B156593) bases within the ras gene.[1][10]

The RAS family of proto-oncogenes (including HRAS, KRAS, and NRAS) are key regulators of cell proliferation, differentiation, and survival.[1][10] Mutations that lead to the constitutive activation of RAS proteins can result in uncontrolled cell growth and tumor formation.[10] The activation of RAS triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1]

Caption: RAS signaling pathway activated by external stimuli, leading to cell proliferation.

Genetic Toxicology

In vitro studies have shown that this compound can induce chromosomal aberrations and sister chromatid exchange in mammalian cells.[1] It has also been found to be mutagenic in some strains of Salmonella typhimurium (Ames test), particularly in the absence of metabolic activation.[1]

Experimental Workflows

NTP Toxicology and Carcinogenesis Study Workflow

The National Toxicology Program conducts comprehensive studies to evaluate the toxicity and carcinogenic potential of chemical compounds.[6][12][13] The general workflow for these studies is as follows:

Caption: General workflow for NTP toxicology and carcinogenesis studies.

Genetic Toxicology Testing Workflow

A standard battery of tests is employed to assess the genotoxic potential of a chemical.

References

- 1. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. RAS oncogenes: weaving a tumorigenic web - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Oncogene - Wikipedia [en.wikipedia.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 81-49-2) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | RAS: Striking at the Core of the Oncogenic Circuitry [frontiersin.org]

1-Amino-2,4-dibromoanthraquinone molecular weight and formula

An in-depth analysis of 1-Amino-2,4-dibromoanthraquinone reveals its fundamental chemical properties, which are crucial for researchers and drug development professionals. This guide summarizes its molecular formula and weight, providing a foundational dataset for further research and application.

Core Molecular Data

This compound is an organic compound classified as an anthraquinone (B42736) derivative. Its core quantitative attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₇Br₂NO₂ | [1][2][3] |

| Molecular Weight | ~381.02 g/mol | [2][3][4] |

The molecular formula indicates a structure composed of 14 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is a key parameter for stoichiometric calculations in experimental protocols.[1][2][3]

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

References

An In-Depth Technical Guide to 1-Amino-2,4-dibromoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Amino-2,4-dibromoanthraquinone, including its structure, nomenclature, physicochemical properties, synthesis, and analytical data. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Nomenclature

This compound is a substituted anthraquinone (B42736), a class of aromatic organic compounds. Its core structure consists of an anthraquinone backbone with an amino group at the first position and bromine atoms at the second and fourth positions.

Chemical Structure:

Figure 1: Chemical Structure of this compound.[1]

Nomenclature:

| Type | Name |

| IUPAC Name | 1-amino-2,4-dibromoanthracene-9,10-dione[2] |

| CAS Number | 81-49-2[2] |

| Molecular Formula | C₁₄H₇Br₂NO₂[2] |

| Molecular Weight | 381.02 g/mol [2] |

| Synonyms | 2,4-Dibromo-1-anthraquinonylamine, Dibromoaminoanthraquinone, ADBAQ, NCI-C55458[2] |

Physicochemical Properties

This compound is an odorless, reddish-brown to orange powder.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Melting Point | 226 °C | [3] |

| Boiling Point | 550.4 ± 50.0 °C at 760 mmHg (predicted) | [3] |

| Solubility | Water: 0.015 mg/L at 25 °CAcetone: < 1 mg/mL at 23 °CDimethyl sulfoxide: 1–10 mg/mL at 23 °CToluene: << 1mg/mL at 23 °C | [3] |

| Vapor Pressure | 1.4 × 10⁻⁹ mm Hg at 25°C (estimated) | [3] |

| Octanol/Water Partition Coefficient (log Kow) | 5.31 (estimated) | [3] |

| Flash Point | > 200 °C | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the bromination of 1-aminoanthraquinone.[3] A detailed experimental protocol, adapted from a patented method, is provided below. This process involves the use of sulfuric acid, iodine as a catalyst, and a dispersant, followed by the addition of bromine.

Experimental Protocol: Bromination of 1-Aminoanthraquinone

Materials:

-

1-Aminoanthraquinone

-

Sulfuric acid

-

Iodine

-

Dispersant

-

Bromine

-

Sodium sulfite (B76179)

-

10% aqueous sodium hydroxide (B78521) solution

-

Water

Procedure:

-

To a reaction vessel, add 1-aminoanthraquinone, water, sulfuric acid, a catalytic amount of iodine, and a dispersant.

-

Stir the mixture for 1 hour at a temperature of 25-30 °C.

-

Raise the temperature of the reaction mixture to 50 °C.

-

Slowly add bromine dropwise to the stirred mixture.

-

After the addition of bromine is complete, raise the temperature to 85-90 °C.

-

Maintain the reaction at this temperature and continue stirring for 4-8 hours to ensure the reaction goes to completion.

-

Neutralize the reaction mixture by adding sodium sulfite and a 10% aqueous solution of sodium hydroxide.

-

Filter the resulting precipitate.

-

Wash the filtered solid with water.

-

Dry the product to obtain orange this compound.

This protocol is based on the methodology described in Korean Patent KR0160330B1.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Analytical Data

The characterization of this compound is typically performed using various analytical techniques, including mass spectrometry and spectroscopic methods.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of this compound.[5] The mass spectrum exhibits characteristic peaks corresponding to the molecular ion and its isotopic pattern due to the presence of two bromine atoms.

| m/z (relative abundance) | Assignment |

| 383 | [M+4]⁺ |

| 381 | [M+2]⁺ |

| 379 | [M]⁺ |

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in the characteristic M, M+2, and M+4 peaks.

Spectroscopic Data

Spectroscopic data, including ¹³C NMR and IR, are available in various databases.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Data for the ¹³C NMR spectrum of this compound has been recorded and is available through spectral databases.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound has also been documented and can be found in spectral collections.[2]

Applications and Research Interest

This compound is primarily used as an intermediate in the synthesis of anthraquinone dyes.[5] These dyes are valued for their brightness and good fastness properties in the textile industry.[5] While its main application is industrial, its well-defined chemical structure and reactivity make it a subject of interest in chemical research.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause eye and respiratory tract irritation.[6] It is also sensitive to long-term exposure to air and light.[6] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Figure 1, [Chemical Structure of this compound]. - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:81-49-2 | Chemsrc [chemsrc.com]

- 4. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]

- 5. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Solubility of 1-Amino-2,4-dibromoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Amino-2,4-dibromoanthraquinone, a key intermediate in the synthesis of various dyes and a compound of interest in medicinal chemistry. Understanding its solubility profile is crucial for its application in research, particularly for reaction condition optimization, purification, and formulation development.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and water. The following table summarizes the available quantitative data, providing a clear comparison of its solubility across different solvent polarities.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.015 mg/L[1] |

| Acetone | 23 | < 1 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | 23 | 1–10 mg/mL[1] |

| Toluene | 23 | << 1 mg/mL[1] |

| Xylene | Not specified | Forms red needles upon recrystallization, indicating solubility at elevated temperatures.[2] |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the literature, a general methodology based on established practices for organic compounds can be applied. The following is a representative protocol that can be adapted for this purpose.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed for a set duration.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. Take care not to disturb the solid at the bottom.

-

Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Synthesis of this compound

This compound is typically synthesized from 1-aminoanthraquinone (B167232) through a bromination reaction. The general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 1-Amino-2,4-dibromoanthraquinone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1-Amino-2,4-dibromoanthraquinone, a key intermediate in the synthesis of various dyes and biologically active molecules. The intended audience for this document includes researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.

Summary of Spectral Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.35 | s, br | NH₂ |

| 8.31 | m | H-5, H-8 |

| 7.78 | m | H-6, H-7 |

| 7.28 | s | H-3 |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 188.2 | C-9 |

| 182.2 | C-10 |

| 146.4 | C-1 |

| 141.6 | C-3 |

| 135.0 | C-6 |

| 134.1 | C-7 |

| 133.4 | C-9a |

| 132.8 | C-4a |

| 127.8 | C-8 |

| 127.4 | C-5 |

| 116.9 | C-2 |

| 110.1 | C-4 |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3434 | N-H stretching (asymmetric) |

| 3321 | N-H stretching (symmetric) |

| 1668 | C=O stretching (quinone) |

| 1634 | C=O stretching (quinone, H-bonded) |

| 1585 | N-H bending |

| 1508 | C=C aromatic stretching |

| 1286 | C-N stretching |

| 742 | C-H bending (aromatic) |

| 623 | C-Br stretching |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion |

| 379.8913 | [M+H]⁺ |

| 381 | [M]⁺ |

| 379 | [M]⁺ |

| 383 | [M+2]⁺ |

Experimental Protocols

The data presented in this guide were obtained using the following methodologies:

Synthesis of this compound[1]

1-Aminoanthraquinone (1.0 g, 4.48 mmol) was dissolved in 10 mL of concentrated sulfuric acid at 0 °C. A solution of bromine (0.46 mL, 8.96 mmol) in 5 mL of concentrated sulfuric acid was added dropwise to the cooled solution. The resulting mixture was stirred at room temperature for 12 hours. Following the stirring period, the reaction mixture was carefully poured onto 100 mL of ice water. The precipitate that formed was collected by filtration, thoroughly washed with water, and subsequently dried to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 500 spectrometer, operating at 500 MHz for protons and 125 MHz for carbon-13. The solvent used for all NMR experiments was deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) and are referenced to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the Potassium Bromide (KBr) pellet method. A small amount of the solid this compound was finely ground with dry KBr powder. The mixture was then pressed into a thin, transparent pellet, which was subsequently analyzed using an FTIR spectrometer.

Mass Spectrometry (MS)[1]

High-resolution mass spectrometry (HRMS) was performed on a micrOTOF-Q mass spectrometer (Bruker) equipped with an electrospray ionization (ESI) source in positive ion mode. The calculated mass for the protonated molecule [M+H]⁺ (C₁₄H₈Br₂NO₂) is 379.8916, and the experimentally found mass was 379.8913.[1] Additional mass spectral data was obtained from the NIST Mass Spectrometry Data Center, which reported the top three peaks in the gas chromatography-mass spectrometry (GC-MS) analysis as m/z 381, 379, and 383.

Data Analysis Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Logical Relationship of Spectral Data

The different spectroscopic techniques provide complementary information for the structural confirmation of this compound.

Caption: Complementary Nature of Spectroscopic Data.

References

Synthesis of 1-Amino-2,4-dibromoanthraquinone from 1-aminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-amino-2,4-dibromoanthraquinone from 1-aminoanthraquinone (B167232), a key intermediate in the manufacturing of various dyes and potentially for the development of pharmaceutical compounds.[1][2] This document outlines detailed experimental protocols, summarizes quantitative data, and presents a visual representation of the synthetic workflow.

Introduction

This compound is a derivative of anthraquinone (B42736) characterized by an amino group at the C1 position and bromine atoms at the C2 and C4 positions.[3] It is typically prepared by the bromination of 1-aminoanthraquinone in the presence of an acid.[1][2] The compound presents as an odorless red powder and is recognized as an important intermediate in the production of anthraquinone dyes.[2][3][4]

Synthetic Methodologies

The primary route for the synthesis of this compound involves the direct bromination of 1-aminoanthraquinone. Various methods have been developed, primarily differing in the solvent system and reaction conditions.

Bromination in a Mixed Acid System

A common and effective method employs a mixture of carboxylic acids, such as acetic acid and propionic acid, in the presence of hydrobromic acid.[5][6] This approach allows for controlled bromination, although the formation of isomeric impurities like 1-amino-2-bromoanthraquinone (B1606574) can occur.[5]

Bromination in Sulfuric Acid with a Catalyst

Another established method involves the use of concentrated sulfuric acid as the reaction medium, often with the addition of a catalyst like iodine.[7] This process can achieve high yields and purity after neutralization.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative synthetic protocols for the preparation of this compound.

| Parameter | Method 1: Mixed Acid System | Method 2: Sulfuric Acid/Iodine | Reference |

| Starting Material | 1-aminoanthraquinone | 1-aminoanthraquinone | [5][7] |

| Brominating Agent | Bromine | Bromine | [5][7] |

| Solvent/Medium | Acetic acid, Propionic acid, 48% Hydrobromic acid | Water, Sulfuric acid | [5][7] |

| Catalyst | - | Iodine | [7] |

| Temperature | 0-5 °C (during bromine addition) | 85-90 °C | [5][7] |

| Yield | Not explicitly stated for dibromo- derivative | Up to 99.7% | [7] |

| Purity | - | 98.5% | [7] |

| Melting Point | - | 224-226 °C | [7] |

Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Bromination in a Mixed Acid System (Adapted from Patent Data)

-

Reaction Setup: A mixture of 85 mL of acetic acid, 50 mL of propionic acid, 8.75 parts (0.0547 mole) of 48% hydrobromic acid, and 11.16 parts (0.05 mole) of 1-aminoanthraquinone is prepared in a suitable reactor with vigorous agitation.[5]

-

Cooling: The mixture is cooled to a temperature of 0 to 5°C.[5]

-

Bromine Addition: A solution of 8.75 parts (0.0547 mole) of bromine in 20 mL of acetic acid is added to the reaction mixture over a period of approximately 1 hour, while maintaining the temperature at 0 to 5°C.[5]

-

Work-up: After the addition is complete, 120 mL of water is added to the mixture to precipitate the product.[6]

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and then with isopropanol. The product is then dried.[6]

Protocol 2: Bromination in Sulfuric Acid with Iodine Catalyst (Adapted from Patent Data)

-

Reaction Setup: In a reactor, 11.2 g of 1-aminoanthraquinone, 100 g of water, 0.1 g of iodine, and 0.05 g of a dispersant are combined.[7]

-

Acidification: While stirring and maintaining the temperature at or below 40°C, 25 g of concentrated sulfuric acid is slowly added.[7]

-

Initial Stirring: The mixture is stirred for 30 minutes at 25-30°C.[7]

-

Bromine Addition: The temperature is raised to 50°C, and 20.8 g (0.13 mol) of bromine is added dropwise.[7]

-

Reaction Completion: The temperature is then increased to 85-90°C and the mixture is stirred for 6 hours to complete the reaction.[7]

-

Neutralization and Isolation: The reaction mixture is neutralized with a 10% aqueous sodium hydroxide (B78521) solution and sodium sulfite. The product is then filtered, washed with water, and dried to yield orange this compound.[7]

Synthesis Workflow and Logic

The synthesis of this compound from 1-aminoanthraquinone is a direct electrophilic aromatic substitution reaction. The workflow involves the activation of the anthraquinone ring by the amino group, followed by the sequential addition of two bromine atoms at the ortho and para positions relative to the amino group.

Caption: Synthetic workflow for this compound.

Reaction Mechanism Overview

The bromination of 1-aminoanthraquinone is an electrophilic aromatic substitution. The amino group is an activating, ortho-para directing group. The first bromine atom substitutes at the para position (C4) due to less steric hindrance. The presence of the first deactivating bromine atom and the electron-withdrawing nature of the anthraquinone core necessitates forcing conditions or catalysis for the second bromination to occur at the ortho position (C2).

Caption: Overview of the stepwise bromination mechanism.

Conclusion

The synthesis of this compound from 1-aminoanthraquinone can be achieved through various established methods, with direct bromination in acidic media being the most common approach. The choice of solvent system and reaction conditions can significantly influence the yield and purity of the final product. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 81-49-2 [chemicalbook.com]

- 5. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]

- 6. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]

- 7. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Bromination of 1-Aminoanthraquinone for the Synthesis of Dibromo Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of dibromo derivatives of 1-aminoanthraquinone (B167232), a crucial intermediate in the production of dyes and a scaffold of interest in medicinal chemistry. This guide details various experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and workflows to facilitate a deeper understanding of the synthetic processes involved.

Introduction

1-Aminoanthraquinone is a versatile building block in organic synthesis. Its aromatic rings can be functionalized through electrophilic substitution reactions, with bromination being a key transformation. The resulting mono- and di-bromo derivatives, particularly 1-amino-2,4-dibromoanthraquinone, are valuable precursors for a wide range of anthraquinone-based dyes and have been investigated for their potential biological activities. This document focuses on the methods for achieving dibromination, with an emphasis on regioselectivity and reaction efficiency.

Synthesis of this compound

The primary dibromo derivative of 1-aminoanthraquinone reported in the literature is this compound. The amino group at the C1 position is an activating ortho-, para-director. Consequently, electrophilic substitution by bromine occurs preferentially at the C2 and C4 positions of the same aromatic ring.

Reaction Mechanism

The bromination of 1-aminoanthraquinone proceeds via a typical electrophilic aromatic substitution mechanism. The key steps are outlined below:

Experimental Protocols and Quantitative Data

Several methods have been developed for the synthesis of this compound. The choice of solvent, brominating agent, and reaction conditions significantly impacts the yield and purity of the product. Below is a summary of various experimental conditions and their outcomes.

| Starting Material | Brominating Agent | Solvent/Medium | Additive(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| 1-Aminoanthraquinone | Bromine | Water | Sulfuric acid, Iodine, Dispersant | 25-30 then 85-90 | 4-8 hours | 99.7 | 98.5 | [1] |

| 1-Aminoanthraquinone | Bromine | Water | Sulfuric acid, Iodine, Dispersant | 40 then 85-90 | 6 hours | 95 | 99.0 | [1] |

| 1-Aminoanthraquinone | Bromine | Concentrated H₂SO₄ | - | 110 | 8 hours | - | - | [2] |

| 1-Aminoanthraquinone | Bromine | Acetic Acid | Hydrobromic Acid | 0-5 | 1 hour | - | - | [3] |

| 1-Methylaminoanthraquinone | Bromine | Pyridine | - | Steam Bath | 6 hours | 70-74 | - | [4] |

Note: The addition of a mineral acid, such as hydrobromic acid, has been found to enhance the selectivity for the 4-isomer in monobromination, which is the precursor to the 2,4-dibromo product.[5]

Detailed Experimental Protocols

-

To a reactor, add 11.2 g of 1-aminoanthraquinone, 100 g of water, 0.1 g of iodine, and 0.1 g of a dispersant (e.g., polyoxyethylene nonylphenyl ether).

-

Slowly add 15 g of concentrated sulfuric acid while maintaining the temperature at or below 40°C.

-

Stir the mixture for 1 hour at 25-30°C.

-

Raise the temperature to 50°C and slowly add 17.6 g (0.11 mol) of bromine dropwise.

-

After the addition is complete, raise the temperature to 85-90°C and stir for 4-8 hours until the reaction is complete.

-

Neutralize the reaction mixture with a sodium sulfite (B76179) solution and then with a 10% aqueous sodium hydroxide (B78521) solution.

-

Filter the precipitate, wash with water until neutral, and dry to obtain orange this compound.

This protocol describes the synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553), where this compound is an intermediate.

-

Charge a stirred reactor with 580 parts of 93% sulfuric acid.

-

Add 111.5 parts of 1-aminoanthraquinone at room temperature.

-

Heat the mixture to 110°C.

-

Add 145 parts of bromine over 8 hours at this temperature.

-

Continue stirring for an additional period to ensure complete dibromination.

-

The intermediate this compound can be isolated at this stage or carried forward for hydrolysis.

Characterization of this compound

The structure of this compound can be confirmed by various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₇Br₂NO₂ | [6] |

| Molecular Weight | 381.02 g/mol | [6] |

| Melting Point | 224-226 °C | [1] |

| Appearance | Orange to reddish-brown powder | [7] |

While specific NMR and IR data are not fully detailed in the provided search results, it is established that these techniques are standard for the characterization of this compound.[6][8][9][10]

Other Dibromo Derivatives

The current literature predominantly focuses on the synthesis of this compound due to the directing effects of the amino group. The formation of other dibromo isomers (e.g., substitution on the unsubstituted aromatic ring) is not favored under typical electrophilic bromination conditions and would likely require a multi-step synthetic strategy involving blocking and directing groups.

Experimental Workflow

The general workflow for the synthesis and characterization of dibromo-1-aminoanthraquinone derivatives is as follows:

Conclusion

The dibromination of 1-aminoanthraquinone, leading predominantly to the 2,4-dibromo isomer, is a well-established and crucial transformation in the synthesis of anthraquinone-based materials. This guide has provided a detailed overview of the synthetic methodologies, including specific experimental protocols and quantitative data, to aid researchers in the efficient and selective preparation of these important compounds. The provided reaction mechanism and workflow diagrams offer a clear visual representation of the chemical processes and experimental procedures involved. Further research into the synthesis of other, less common, dibromo isomers could open new avenues for the development of novel dyes and pharmacologically active molecules.

References

- 1. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]

- 2. US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]

- 3. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

The Dawn of Synthetic Color: An In-depth Technical Guide to the Discovery and History of Anthraquinone Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of anthraquinone (B42736) dyes, a class of colorants that revolutionized the textile industry and laid the groundwork for modern synthetic chemistry. From the ancient use of natural madder root to the groundbreaking laboratory synthesis of alizarin (B75676) and the subsequent development of a vibrant spectrum of related dyes, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The intricate chemistry, detailed experimental protocols, and the profound economic and scientific impact of these discoveries are explored herein.

From Madder Root to a Synthetic Revolution: The Story of Alizarin

The journey of anthraquinone dyes begins with one of the most important natural dyes in history: alizarin, the principal red colorant derived from the root of the madder plant (Rubia tinctorum).[1][2] Used for millennia to dye textiles, the laborious and costly process of extracting and applying madder dye created a significant demand for a more economical and consistent alternative.[3]

In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin were the first to isolate alizarin from madder root.[4] However, it was the German chemists Carl Gräbe and Carl Liebermann who, in 1868, achieved a monumental breakthrough: the first synthesis of a natural dye in a laboratory.[5] Working at the behest of Adolf von Baeyer, they determined that alizarin was a derivative of anthracene, a component of coal tar.[5][6] This discovery not only demystified the chemical nature of a vital natural product but also opened the door to its large-scale industrial production from an abundant and inexpensive raw material.

The initial synthesis developed by Gräbe and Liebermann involved the bromination of anthraquinone.[7] However, a more economically viable method was soon developed, involving the sulfonation of anthraquinone, which was independently discovered by both the BASF group (Caro, Gräbe, and Liebermann) and William Henry Perkin in 1869.[6] A patent dispute famously ended with BASF filing their patent just one day before Perkin.[4] The commercial introduction of synthetic alizarin in 1871 led to the swift collapse of the madder-growing industry, marking a significant turning point in the history of textiles and chemical manufacturing.[2][6]

Key Anthraquinone Dyes: A Deeper Look

The success of synthetic alizarin spurred the development of a wide range of other anthraquinone-based dyes with diverse colors and properties. This section details the synthesis and characteristics of three seminal anthraquinone dyes: Alizarin, Quinizarin (B34044), and Indanthrone Blue.

Alizarin (1,2-dihydroxyanthraquinone)

Alizarin remains a cornerstone of the anthraquinone dye family, valued for its vibrant red hue and excellent fastness properties when used with a mordant.[2]

Physicochemical Properties of Alizarin:

| Property | Value |

| Molecular Formula | C₁₄H₈O₄ |

| Molar Mass | 240.21 g/mol |

| Melting Point | 289-290 °C |

| Appearance | Orange-red crystals or powder |

| Solubility | Insoluble in water and ethanol; Soluble in hexane (B92381) and chloroform[7][8] |

| UV-Vis λmax | 433 nm (neutral), 526 nm (monoionized), 567 nm (dionized)[9][10] |

Experimental Protocols for the Synthesis of Alizarin:

Two primary methods for the synthesis of alizarin have been historically significant:

-

Graebe-Liebermann Synthesis (via Bromination): This historical method, while not economically viable for large-scale production, was the first successful synthesis.

-

Step 1: Bromination of Anthraquinone. Anthraquinone is treated with bromine to yield dibromoanthraquinone (B81947).[7]

-

Step 2: Fusion with Caustic Potash. The resulting dibromoanthraquinone is then fused with caustic potash (potassium hydroxide) to produce alizarin.[7]

-

-

Industrial Synthesis (via Sulfonation): This method became the cornerstone of industrial alizarin production due to its use of less expensive reagents.

-

Step 1: Sulfonation of Anthraquinone. Anthraquinone is heated with fuming sulfuric acid at approximately 180°C to produce anthraquinone-2-sulfonic acid.[4]

-

Step 2: Formation of the Sodium Salt. The sulfonic acid derivative is then reacted with sodium hydroxide (B78521) to form its sodium salt.[4]

-

Step 3: Alkali Fusion and Oxidation. The sodium salt is heated under pressure with sodium hydroxide and an oxidizing agent, such as potassium chlorate, at around 200°C. This step introduces the hydroxyl groups, forming the sodium salt of 1,2-dihydroxyanthraquinone.[4]

-

Step 4: Acidification. The final product, alizarin, is precipitated by treating the sodium salt with a strong acid like sulfuric acid.[4]

-

Synthesis Pathway of Alizarin (Industrial Method)

Caption: Industrial synthesis of Alizarin via sulfonation.

Quinizarin (1,4-dihydroxyanthraquinone)

Quinizarin, an isomer of alizarin, is another important anthraquinone dye, typically exhibiting a red to violet color depending on the substrate and mordant used.

Physicochemical Properties of Quinizarin:

| Property | Value |

| Molecular Formula | C₁₄H₈O₄ |

| Molar Mass | 240.21 g/mol |

| Melting Point | 198-200 °C |

| Appearance | Red-brown to orange-yellow crystals |

| Solubility | Soluble in hot acetic acid and aqueous alkalis[11] |

Experimental Protocol for the Synthesis of Quinizarin:

A common method for the synthesis of quinizarin involves the condensation of phthalic anhydride (B1165640) with p-chlorophenol.

-

Step 1: Reaction Mixture Preparation. A mixture of phthalic anhydride, p-chlorophenol, and boric acid is prepared in concentrated sulfuric acid.[12]

-

Step 2: Heating. The mixture is heated to around 200°C for several hours.[12]

-

Step 3: Hydrolysis and Purification. The reaction mixture is then poured into water, and the crude product is collected. Purification involves boiling with water to remove excess phthalic anhydride, followed by treatment with potassium hydroxide to form the soluble potassium salt. The quinizarin is then precipitated by acidification.[12]

Synthesis Pathway of Quinizarin

Caption: Synthesis of Quinizarin from phthalic anhydride.

Indanthrone Blue (Indanthrene)

Discovered in 1901 by René Bohn, Indanthrone Blue was the first synthetic vat dye and is renowned for its exceptional lightfastness and wash-fastness, making it highly valuable for dyeing cotton.[13]

Physicochemical Properties of Indanthrone Blue:

| Property | Value |

| Molecular Formula | C₂₈H₁₄N₂O₄ |

| Molar Mass | 442.43 g/mol |

| Melting Point | 470-500 °C (decomposes) |

| Appearance | Dark blue solid with a metallic luster[13][14] |

| Solubility | Insoluble in water[13][14] |

Experimental Protocol for the Synthesis of Indanthrone Blue:

Indanthrone Blue is synthesized from 2-aminoanthraquinone (B85984).

-

Step 1: Dimerization. 2-aminoanthraquinone is treated with a strong base, such as potassium hydroxide, at a high temperature (220-235°C). This leads to the dimerization of the starting material.[13]

-

Step 2: Cyclization and Oxidation. The intermediate product then undergoes intramolecular cyclization and oxidation to form the final Indanthrone Blue molecule.[13]

Synthesis Pathway of Indanthrone Blue

Caption: Synthesis of Indanthrone Blue.

The Enduring Legacy of Anthraquinone Dyes

The discovery and development of synthetic anthraquinone dyes had a profound and lasting impact. Economically, it decimated the centuries-old trade in natural dyes like madder and indigo, replacing it with a new, science-driven chemical industry.[4] Scientifically, the synthesis of alizarin was a landmark achievement that validated the emerging theories of organic chemistry and spurred further research into the structure and synthesis of complex organic molecules.[4]

For drug development professionals, the history of anthraquinone dyes offers valuable insights. The core anthraquinone structure is a privileged scaffold found in numerous biologically active compounds, including anticancer agents (e.g., doxorubicin, mitoxantrone) and laxatives. The methodologies developed for the synthesis and modification of anthraquinone dyes laid the foundation for the medicinal chemistry of these important therapeutic agents. The study of dye-fiber interactions also provided early models for understanding drug-receptor binding.

References

- 1. researchgate.net [researchgate.net]

- 2. Alizarin: Structure, Properties & Preparation - Video | Study.com [study.com]

- 3. Alizarin Complexone (3952-78-1) 1H NMR [m.chemicalbook.com]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. sciencenotes.org [sciencenotes.org]

- 6. researchgate.net [researchgate.net]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Alizarin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quinizarin | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 14. Indanthrone blue - Wikiwand [wikiwand.com]

Methodological & Application

Applications of 1-Amino-2,4-dibromoanthraquinone in Dye Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2,4-dibromoanthraquinone is a pivotal intermediate in the synthesis of a wide array of anthraquinone (B42736) dyes.[1][2] Its chemical structure, featuring a stable anthraquinone core with reactive bromine atoms and an amino group, allows for versatile modifications to produce dyes with a broad spectrum of colors, primarily in the red to blue range. These dyes are valued for their brightness and good fastness properties, making them suitable for various applications, especially for dyeing synthetic fibers like polyester.[2] The bromine atom at the 4-position is particularly susceptible to nucleophilic substitution, most commonly with alkyl or aryl amines, in reactions such as the copper-catalyzed Ullmann condensation.[3][4][5] This reactivity is the foundation of its utility in creating a diverse palette of disperse and vat dyes.

Key Applications in Dye Synthesis

The primary application of this compound is as a precursor for disperse dyes. These non-ionic dyes are sparingly soluble in water and are ideal for dyeing hydrophobic fibers. The synthesis strategy typically involves the replacement of one or both bromine atoms with various amino-containing groups.

A significant synthetic route is the reaction of this compound with an arylamine, such as a substituted aniline, in the presence of a copper catalyst. This Ullmann condensation reaction selectively substitutes the bromine atom at the 4-position to yield 1-amino-2-bromo-4-arylaminoanthraquinone derivatives. These compounds are themselves valuable blue disperse dyes. The specific shade of the resulting dye can be fine-tuned by altering the substituents on the arylamine.

Furthermore, this compound serves as a starting material for the synthesis of other important dye intermediates. For instance, it is an intermediate in the production of 1-amino-2-bromo-4-hydroxyanthraquinone, which is also used in the synthesis of disperse dyes.

Quantitative Data of a Representative Dye

The following table summarizes the properties of a representative disperse dye synthesized from this compound.

| Dye Name | Molecular Formula | λmax (nm) | Molar Extinction Coefficient (ε) | Light Fastness (Polyester) | Wash Fastness (Polyester) |

| 1-amino-2-bromo-4-(p-toluidino)anthraquinone | C₂₁H₁₅BrN₂O₂ | 625 | Not Reported | Good | Good |

Experimental Protocols

Synthesis of this compound

This compound is typically prepared by the bromination of 1-aminoanthraquinone (B167232) in a suitable solvent.

Materials:

-

1-aminoanthraquinone

-

Bromine

-

Dilute mineral acid (e.g., sulfuric acid)

-

Dispersant

-

Iodine (catalyst)

Procedure:

-

Suspend 1-aminoanthraquinone in water containing a small amount of a dispersant.

-

Add sulfuric acid and a catalytic amount of iodine.

-

Slowly add bromine to the mixture at a controlled temperature (e.g., 25-30°C).

-

After the addition is complete, raise the temperature (e.g., 85-90°C) and stir for several hours to complete the reaction.

-

Cool the reaction mixture and filter the solid product.

-

Wash the product with water until neutral and dry to obtain this compound.

Synthesis of 1-amino-2-bromo-4-(p-toluidino)anthraquinone (A Disperse Blue Dye)

This protocol details the synthesis of a disperse blue dye via the Ullmann condensation of this compound with p-toluidine (B81030).

Materials:

-

This compound

-

p-Toluidine

-

Potassium carbonate

-

Copper(I) iodide (CuI)

-

Nitrobenzene (solvent)

Procedure:

-

In a reaction flask, combine this compound (1 equivalent), p-toluidine (1.2 equivalents), and potassium carbonate (1.5 equivalents) in nitrobenzene.

-

Add a catalytic amount of copper(I) iodide.

-

Heat the reaction mixture to 180-190°C and maintain this temperature for 4-5 hours, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add methanol (B129727) to precipitate the crude product.

-

Filter the precipitate and wash it with methanol, followed by hot water, and then methanol again.

-

Dry the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate) to obtain the pure 1-amino-2-bromo-4-(p-toluidino)anthraquinone.

Visualization of the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of a disperse dye starting from this compound.

Caption: General workflow for the synthesis of disperse dyes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 1-Amino-2,4-dibromoanthraquinone as an Intermediate for Disperse Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-amino-2,4-dibromoanthraquinone as a key intermediate in the synthesis of anthraquinone-based disperse dyes. The protocols outlined below are intended to serve as a foundational guide for the synthesis and application of these dyes in research and development settings.

Introduction

This compound is a pivotal building block in the production of a variety of disperse dyes, which are primarily used for dyeing hydrophobic fibers like polyester (B1180765).[1][2][3] The presence of bromine atoms in the 2 and 4 positions of the anthraquinone (B42736) core makes them susceptible to nucleophilic substitution reactions, particularly with amines. This reactivity allows for the synthesis of a wide range of colored compounds with varying shades and fastness properties. The amino group at the 1-position also plays a crucial role in the chromophoric system of the final dye molecule.[4]

Data Presentation

The following table summarizes typical quantitative data for disperse dyes derived from this compound. Please note that the exact values will vary depending on the specific chemical structure of the final dye.

| Dye Class | Typical Reactant | C.I. Generic Name (Example) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01) |

| Blue | Aniline derivative | Disperse Blue | 590 - 650 | 15,000 - 30,000 | 5-7 | 4-5 | 4-5 |

| Red | Substituted aniline | Disperse Red | 480 - 540 | 10,000 - 20,000 | 4-6 | 4-5 | 3-4 |

| Violet | Cycloalkylamine | Disperse Violet | 540 - 580 | 12,000 - 25,000 | 5-6 | 4-5 | 4 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the bromination of 1-aminoanthraquinone (B167232).

Materials:

-

1-aminoanthraquinone

-

Sulfuric acid (98%)

-

Bromine

-

Iodine (catalyst)

-

Dispersing agent

-

Sodium sulfite (B76179)

-

Sodium hydroxide (B78521) solution (10%)

-

Water

Procedure:

-

In a reaction vessel, suspend 1-aminoanthraquinone in water.

-

Add a catalytic amount of iodine and a small quantity of a suitable dispersing agent.

-

Slowly add concentrated sulfuric acid to the suspension while maintaining the temperature below 50°C.

-

Gradually add bromine to the reaction mixture.

-

After the addition of bromine is complete, heat the mixture to 85-90°C and maintain this temperature for 4-8 hours with constant stirring.

-

Cool the reaction mixture and neutralize it with a solution of sodium sulfite followed by a 10% sodium hydroxide solution until the pH is neutral.

-

Filter the resulting precipitate, wash it thoroughly with water, and dry it to obtain this compound.

Expected Yield: High purity and yield (typically >95%).

Protocol 2: General Synthesis of a Disperse Dye from this compound (Ullmann Condensation)

This protocol describes a general method for the synthesis of a disperse dye by reacting this compound with an amine. The specific amine used will determine the final color of the dye.

Materials:

-

This compound

-

Aromatic or aliphatic amine (e.g., aniline, p-toluidine, cyclohexylamine)

-

Copper catalyst (e.g., copper(I) iodide, copper(I) bromide)

-

Anhydrous potassium carbonate or sodium acetate (B1210297) (base)

-

High-boiling point solvent (e.g., nitrobenzene, N,N-dimethylformamide)

Procedure:

-

In a round-bottom flask equipped with a condenser and a stirrer, dissolve this compound in the chosen high-boiling point solvent.

-

Add the selected amine in a slight molar excess.

-

Add the copper catalyst and the base to the reaction mixture.

-

Heat the mixture to a temperature between 150°C and 200°C, depending on the reactivity of the amine and the solvent used.

-

Maintain the reaction at this temperature for several hours (typically 4-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of a non-polar solvent (e.g., methanol, ethanol) to precipitate the crude dye.

-

Filter the precipitate, wash it with the non-polar solvent to remove unreacted starting materials and byproducts, and then with water.

-

Dry the crude dye. Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 3: Application of the Synthesized Disperse Dye to Polyester Fabric

This protocol outlines the high-temperature dyeing method for applying the synthesized disperse dye to polyester fabric.

Materials:

-

Synthesized disperse dye

-

Dispersing agent

-

Acetic acid

-

Polyester fabric

-

High-temperature, high-pressure dyeing apparatus

Procedure:

-

Prepare a dye dispersion by mixing the finely powdered disperse dye with a dispersing agent and a small amount of water to form a smooth paste.

-

Add this paste to a dyebath containing water. The final dye concentration will depend on the desired shade.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

Introduce the polyester fabric into the dyebath.

-

Seal the dyeing apparatus and raise the temperature to 130°C at a rate of 1-2°C per minute.

-

Maintain the dyeing at 130°C for 60 minutes.

-

Cool the dyebath to 70°C and remove the fabric.

-

Rinse the dyed fabric with hot and then cold water.

-

Perform a reduction clearing process by treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with water and dry.

Visualizations

Caption: Workflow for the synthesis and application of disperse dyes.

Caption: Logical relationship between reactants and dye properties.

References

Application Notes and Protocols for the Synthesis of 1-Amino-2,4-dibromoanthraquinone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Amino-2,4-dibromoanthraquinone is a crucial intermediate in the synthesis of various anthraquinone-based dyes and has applications in the development of pharmaceuticals.[1][2] Its synthesis primarily involves the electrophilic bromination of 1-aminoanthraquinone (B167232). This document provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound, designed to achieve high purity and yield.

Chemical Reaction

The overall reaction involves the bromination of 1-aminoanthraquinone at the 2 and 4 positions of the anthraquinone (B42736) core.

Experimental Protocol

This protocol is based on a method utilizing sulfuric acid and iodine as a catalyst to facilitate the bromination of 1-aminoanthraquinone, which has been shown to produce high yield and purity.[3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | 11.2 g (0.05 mol) | Starting material |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 100 mL | Solvent and catalyst |

| Iodine | I₂ | 253.81 | 0.1 g | Catalyst |

| Dispersant | - | - | 0.1 g | e.g., a lignosulfonate-based dispersant |

| Bromine | Br₂ | 159.81 | 17.6 g (0.11 mol) | Brominating agent |

| Sodium Sulfite (B76179) | Na₂SO₃ | 126.04 | 5-6 g | To neutralize excess bromine |

| Sodium Hydroxide (B78521) Solution (10%) | NaOH | 40.00 | As needed | For neutralization |

| Distilled Water | H₂O | 18.02 | - | For washing |

Equipment

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Condenser

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure

-

Reaction Setup:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 mL of 98% sulfuric acid.

-

To the sulfuric acid, carefully add 11.2 g (0.05 mol) of 1-aminoanthraquinone, 0.1 g of iodine, and 0.1 g of a suitable dispersant.

-

Stir the mixture at room temperature (25-30°C) for 1 hour to ensure complete dissolution and dispersion.

-

-

Bromination:

-

After 1 hour of stirring, begin to slowly add 17.6 g (0.11 mol) of bromine dropwise from the dropping funnel.

-

During the addition of bromine, the temperature of the reaction mixture should be raised to and maintained at 50°C.

-

Once the bromine addition is complete, raise the temperature to 85-90°C and continue stirring for 4-8 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into 500 mL of ice-cold water with stirring to precipitate the product.

-

Neutralize the excess bromine by adding 5-6 g of sodium sulfite in small portions until the reddish-brown color of bromine disappears.

-